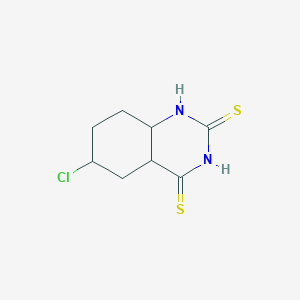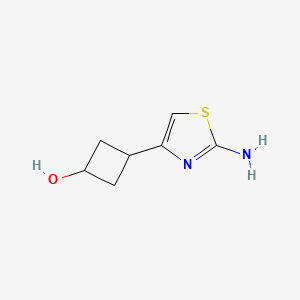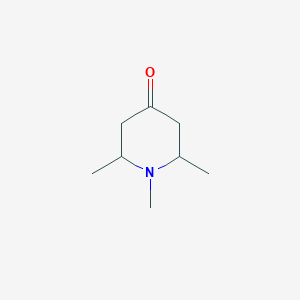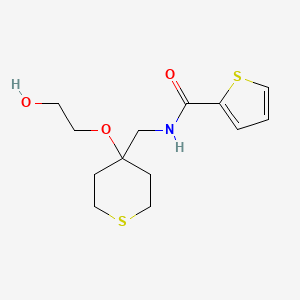![molecular formula C16H15Cl2NO4S B2927594 Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate CAS No. 339102-72-6](/img/structure/B2927594.png)
Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure analysis of Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate is not provided in the search results. For detailed molecular structure analysis, it is recommended to use specialized software or databases, or refer to scientific literature .Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate are not provided in the search results. For detailed information on its chemical reactions, it is recommended to refer to scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate are not provided in the search results. For detailed information on its physical and chemical properties, it is recommended to refer to its Material Safety Data Sheet (MSDS) or contact the chemical supplier .Applications De Recherche Scientifique
Antioxidant Activities
Ethyl acetate fractions, including compounds related to Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate, demonstrate significant antioxidant activities. Studies on propolis collected in Anhui, China, show that ethyl acetate fractions containing high amounts of total phenolics and flavonoids exhibit potent DPPH and ABTS radical scavenging capacities, along with strong Ferric Reducing/Antioxidant Power (FRAP) activities. This suggests potential applications in natural antioxidant formulations (Yang et al., 2011).
Synthesis of Clopidogrel Sulfate
Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate is utilized in the synthesis of critical intermediates for pharmaceutical compounds such as Clopidogrel Sulfate. This process illustrates the compound's role in facilitating complex organic syntheses, which are crucial for developing therapeutic agents (Hu Jia-peng, 2012).
Domino Annulation Reactions
Research involving L-proline-catalyzed three-component reactions demonstrates the utility of Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate in regio- and diastereoselective synthesis of thieno[3,2-c]thiopyran derivatives. This method showcases the compound's application in constructing highly substituted organic frameworks with multiple stereocenters, emphasizing its significance in advanced organic synthesis (Indumathi et al., 2010).
Corrosion Inhibition Studies
A theoretical study on the inhibition efficiencies of quinoxalines for copper in nitric acid media highlights the use of Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate derivatives in corrosion protection. Quantum chemical calculations reveal a relationship between the molecular structure of quinoxalines, including derivatives of the focal compound, and their inhibition efficiency, offering insights into the design of corrosion inhibitors (Zarrouk et al., 2014).
Photosensitized Oxidation of Sulfides
Investigations into the photosensitized oxidation of sulfides differentiate between singlet-oxygen mechanisms and electron transfer involving superoxide anion or molecular oxygen. Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate-related compounds contribute to understanding the nuanced mechanisms of sulfoxidation, providing valuable knowledge for designing efficient photosensitized reactions (Bonesi et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(N-(2,5-dichlorophenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-2-23-16(20)11-19(13-6-4-3-5-7-13)24(21,22)15-10-12(17)8-9-14(15)18/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQJYYUMILYKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2927512.png)



![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2927520.png)






![7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2927531.png)
